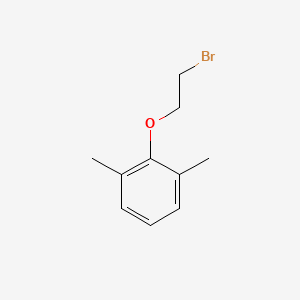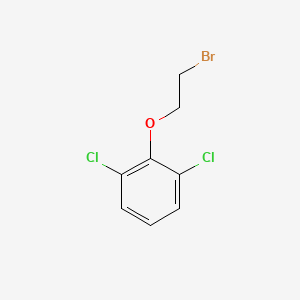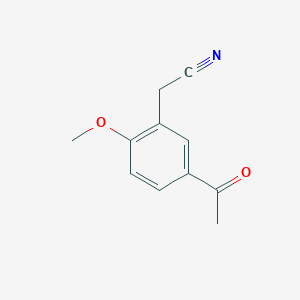
4-Bromo-2-chloro-1-iodobenzene
Overview
Description
4-Bromo-2-chloro-1-iodobenzene, also known as 4-BCIB, is a halogenated aromatic compound with a wide range of applications in scientific research. It is a versatile organic building block for organic synthesis and has been widely used in the fields of medicinal chemistry, organic materials, and catalysis.
Scientific Research Applications
Structural Determinants in Halogenated Aromatic Compounds
4-Bromo-2-chloro-1-iodobenzene is an example of a halogenated aromatic compound. Studies like that of Pigge et al. (2006) have investigated the structural determinants in similar halogenated compounds. In their research, they found that C-X...O=C interactions are dominant in certain derivatives, whereas I...I interactions are significant in others. This kind of study is crucial for understanding the molecular interactions and structural determinants in halogenated aromatic compounds (Pigge, Vangala, & Swenson, 2006).
Vibrational Spectra in Halogenated Aromatic Cations
The study of vibrational spectra in halogenated aromatic cations is another significant area of research. Kwon et al. (2002) measured the vibrational spectra of various halobenzene cations, including chloro-, bromo-, and iodobenzene. These studies provide insights into the electronic states and reactivity of such compounds, enhancing our understanding of their chemical properties (Kwon, Kim, & Kim, 2002).
Halogenation Reactions
Research on halogenation reactions, as illustrated by Bovonsombat and Mcnelis (1993), explores the use of halogenated benzene compounds in various chemical transformations. Their work demonstrates the effectiveness of certain catalysts and halogen sources in producing halogenated compounds, which is vital for synthetic chemistry applications (Bovonsombat & Mcnelis, 1993).
Thermodynamic Properties
Understanding the thermodynamic properties of halogenated benzenes, including compounds like this compound, is crucial. Oonk et al. (1998) focused on the vapor pressures and sublimation properties of related compounds. Such studies are essential for predicting the behavior of these compounds under various conditions (Oonk, Linde, Huinink, & Blok, 1998).
Safety and Hazards
4-Bromo-2-chloro-1-iodobenzene is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
4-Bromo-2-chloro-1-iodobenzene is a halogenated aromatic compound . It is primarily used as a reagent or intermediate in organic synthesis . The specific targets of this compound can vary depending on the context of the chemical reaction it is involved in.
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reaction it is used in. As a halogenated aromatic compound, it can participate in various types of reactions, including nucleophilic substitution and free radical reactions . The presence of multiple halogens (bromine, chlorine, and iodine) on the benzene ring makes it a versatile reagent in organic synthesis .
Biochemical Pathways
As an intermediate in organic synthesis, this compound can be involved in the synthesis of a wide range of organic compounds . The specific biochemical pathways affected would depend on the final products of these reactions.
Pharmacokinetics
Like other halogenated aromatic compounds, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its lipophilicity, molecular size, and chemical stability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate and outcome of the chemical reactions it participates in can be affected by factors such as temperature, pH, and the presence of other reagents . Additionally, it should be stored in a dark place, sealed in dry, and at room temperature to maintain its stability .
Properties
IUPAC Name |
4-bromo-2-chloro-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClI/c7-4-1-2-6(9)5(8)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHKQBZOURGNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370786 | |
| Record name | 4-Bromo-2-chloro-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31928-47-9 | |
| Record name | 4-Bromo-2-chloro-1-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31928-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloro-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)








